molecular formula C17H13ClN2O4 B4373265 N~5~-(5-CHLORO-2-HYDROXYPHENYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE

N~5~-(5-CHLORO-2-HYDROXYPHENYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE

Cat. No.: B4373265
M. Wt: 344.7 g/mol
InChI Key: HXQFAFIGOUECKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~5~-(5-CHLORO-2-HYDROXYPHENYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE is a synthetic organic compound that belongs to the class of isoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(5-CHLORO-2-HYDROXYPHENYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

    Substitution Reactions:

    Amide Formation: The final step involves the formation of the amide bond between the isoxazole carboxylic acid and the amine group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenolic hydroxyl group.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present in derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: Isoxazole derivatives can act as ligands in catalytic reactions.

    Materials Science: Used in the synthesis of polymers and advanced materials.

Biology

    Enzyme Inhibition: Potential inhibitors of enzymes such as kinases or proteases.

    Antimicrobial Activity: Exhibits activity against various bacterial and fungal strains.

Medicine

    Drug Development: Investigated for potential therapeutic effects in diseases such as cancer, inflammation, and neurological disorders.

Industry

    Agriculture: Used in the development of agrochemicals such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of N5-(5-CHLORO-2-HYDROXYPHENYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-hydroxyphenyl)-3-phenyl-5-isoxazolecarboxamide
  • N-(5-chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide

Uniqueness

The presence of the 3-methoxyphenyl group in N5-(5-CHLORO-2-HYDROXYPHENYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE may confer unique properties such as increased lipophilicity, altered binding affinity to biological targets, and distinct pharmacokinetic profiles compared to its analogs.

Properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4/c1-23-12-4-2-3-10(7-12)13-9-16(24-20-13)17(22)19-14-8-11(18)5-6-15(14)21/h2-9,21H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQFAFIGOUECKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~5~-(5-CHLORO-2-HYDROXYPHENYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE
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N~5~-(5-CHLORO-2-HYDROXYPHENYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE
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N~5~-(5-CHLORO-2-HYDROXYPHENYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE
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N~5~-(5-CHLORO-2-HYDROXYPHENYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE
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N~5~-(5-CHLORO-2-HYDROXYPHENYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 6
N~5~-(5-CHLORO-2-HYDROXYPHENYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE

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